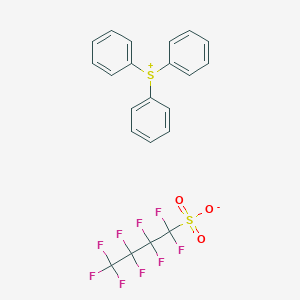

Triphenylsulfonium nonaflate

Übersicht

Beschreibung

Triphenylsulfonium nonaflate is a chemical compound known for its role as a photoacid generator. It is widely used in photolithography, a process crucial for the fabrication of microelectronic devices. The compound is characterized by its ability to generate acid upon exposure to light, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfonium nonaflate typically involves the reaction of triphenylthiobromide with sodium perfluorobutane sulfonate. The process is carried out in a mixed solvent of ethyl acetate and water. The reaction mixture is heated to 60°C and stirred for about 9 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by centrifugation and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization using a mixed solution of n-butanol and water, followed by drying at temperatures below 80°C .

Analyse Chemischer Reaktionen

Photolytic Decomposition Reactions

TPSNF undergoes photochemical cleavage upon exposure to ultraviolet (UV) light, generating strong acids critical for photoresist patterning.

Mechanism of Photolysis

-

Primary Reaction : UV irradiation (193 nm) induces homolytic cleavage of the sulfur–carbon bond, producing a phenyl radical and a diphenylsulfide radical cation.

-

Secondary Reactions :

-

The phenyl radical abstracts hydrogen from the polymer matrix (e.g., poly(methyl methacrylate), PMMA), forming benzene.

-

The diphenylsulfide radical cation undergoes intramolecular cyclization to yield triphenylene (a polycyclic aromatic hydrocarbon) and dibenzothiophene (a sulfur-containing heterocycle) .

-

Key Photoproducts

Environmental Influence on Photolysis

-

Polymer Matrices : In PMMA films, topochemical confinement enhances cyclization, increasing triphenylene and dibenzothiophene yields .

-

Solution-Phase Irradiation : Acetonitrile solutions with PMMA show minimal cyclization due to lack of spatial constraints .

Nucleophilic Substitution Reactions

TPSNF participates in ligand-exchange reactions where the nonaflate anion (C₄F₉SO₃⁻) is displaced by stronger nucleophiles.

Common Reagents and Conditions

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| Azide (N₃⁻) | AgN₃ in dichloromethane, 25°C | Triphenylsulfonium azide |

| Triflate (CF₃SO₃⁻) | NaSO₃CF₃ in acetone, reflux | Triphenylsulfonium triflate |

| Hydroxide (OH⁻) | Aqueous NaOH, 60°C | Triphenylsulfonium hydroxide |

Kinetics and Selectivity

-

Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) accelerate substitution by stabilizing transition states .

-

Anion Stability : Bulky anions like nonaflate exhibit slower exchange due to steric hindrance .

Analytical Methods for Reaction Monitoring

Advanced techniques are employed to characterize TPSNF’s reactivity:

Chromatographic Analysis

-

HPLC : Quantifies photoproducts (e.g., triphenylene) with >95% resolution .

-

GPC : Detects polymer-incorporated sulfonium fragments post-irradiation .

Spectroscopic Techniques

-

UV-vis Spectroscopy : Tracks absorbance changes at 254 nm during photolysis .

-

DOSY-NMR : Confirms covalent attachment of TPSNF fragments to PMMA chains .

Photolithography

TPSNF’s acid generation enables sub-20 nm patterning in semiconductor manufacturing. Its non-volatile acid (C₄F₉SO₃H) minimizes substrate corrosion .

Polymer Functionalization

Wissenschaftliche Forschungsanwendungen

Triphenylsulfonium nonaflate has a wide range of applications in scientific research:

Chemistry: It is used as a photoacid generator in photolithography, aiding in the patterning of microelectronic devices.

Biology: The compound’s ability to generate acid upon light exposure is utilized in various biological assays and imaging techniques.

Wirkmechanismus

The mechanism of action of triphenylsulfonium nonaflate involves its decomposition upon exposure to ultraviolet light. The compound absorbs light energy, leading to the cleavage of sulfur-carbon bonds. This results in the formation of a phenyl cation and diphenylsulfide. The phenyl cation can further react to produce triphenylene, while diphenylsulfide can form dibenzothiophene through secondary photochemical reactions .

Vergleich Mit ähnlichen Verbindungen

- Triphenylsulfonium triflate

- Triphenylsulfonium hexafluorophosphate

- Triphenylsulfonium tetrafluoroborate

Comparison: Triphenylsulfonium nonaflate is unique due to its specific photochemical properties and the nature of the acid it generates. Compared to other triphenylsulfonium salts, it produces nonafluorobutane sulfonic acid, which has distinct chemical and physical properties. This makes it particularly suitable for applications requiring strong acids with low volatility .

Biologische Aktivität

Triphenylsulfonium nonaflate (TPSNF) is a sulfonium salt that has gained attention for its role as a photoacid generator (PAG) in photolithography and its potential biological applications. This compound is particularly noted for its ability to generate acids upon exposure to light, which can have various implications in both industrial and biological contexts. This article explores the biological activity of TPSNF, including its mechanisms of action, biochemical properties, and potential applications supported by research findings.

Overview of this compound

This compound is characterized by its ability to decompose under UV light to release protons, leading to acidification in the surrounding medium. This property is crucial in photolithographic processes where precise patterning is required. The compound's structure allows it to act effectively as a cationic photoinitiator, facilitating polymerization reactions in various materials.

Photochemical Behavior:

Upon irradiation, TPSNF undergoes photochemical reactions that lead to the generation of strong acids. The primary reaction involves the cleavage of the sulfonium bond, resulting in the formation of triphenylsulfonic acid and nonafluorobutane sulfonic acid. These acids can significantly alter the pH of their environment, impacting cellular processes.

Biochemical Pathways:

The interaction of TPSNF with biological systems may influence several biochemical pathways. Studies suggest that the photoproducts formed during irradiation can interact with cellular components, potentially affecting cell signaling and metabolic pathways. For instance, the transformation of diphenylsulfide to dibenzothiophene has been noted as a significant reaction pathway influenced by TPSNF's activity.

Biological Effects

Research indicates that TPSNF exhibits antimicrobial properties, inhibiting the growth of bacteria and fungi at low concentrations. This has been attributed to its ability to disrupt cellular membranes and interfere with metabolic processes within microbial cells .

Case Studies

- Antimicrobial Activity : A study demonstrated that TPSNF effectively inhibited bacterial growth in laboratory settings. The compound was tested against several strains, showing significant reductions in colony-forming units (CFUs) when exposed to light .

- Photopolymerization in Biological Assays : TPSNF has been utilized in various biological assays where precise control over polymerization is required. Its ability to generate acid upon UV exposure allows for localized control of pH, which can be critical in tissue engineering applications .

Comparative Analysis

The biological activity of TPSNF can be compared with other triphenylsulfonium salts such as triphenylsulfonium triflate and triphenylsulfonium hexafluorophosphate. Each compound exhibits unique properties based on their anionic counterparts:

| Compound | Key Properties | Applications |

|---|---|---|

| This compound | Strong acid generation upon UV exposure | Photolithography, antimicrobial assays |

| Triphenylsulfonium triflate | Lower volatility; effective in organic electronics | Light-emitting diodes (LEDs) |

| Triphenylsulfonium hexafluorophosphate | Enhanced charge transport in polymers | Organic photovoltaics |

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLPVDKADBYKLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F9O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881875 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-44-2 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfoniumperfluoro-1-butanesufonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl Sulfonium Perfluorobutane Sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.